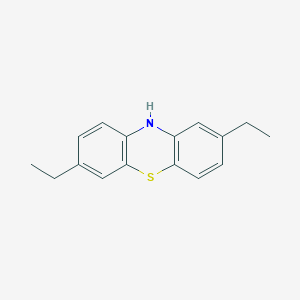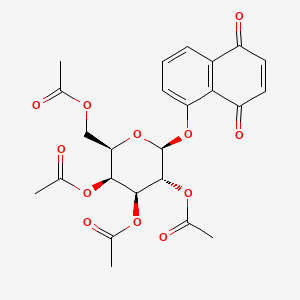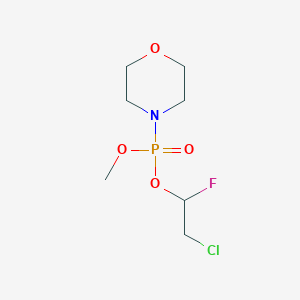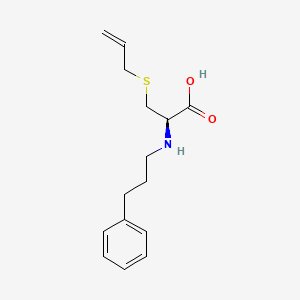silane CAS No. 71756-53-1](/img/structure/B14472747.png)
[(1-Methoxyprop-1-en-1-yl)sulfanyl](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxyprop-1-en-1-yl)sulfanylsilane is an organosilicon compound characterized by the presence of a methoxyprop-1-en-1-yl group attached to a sulfanyl group, which is further bonded to a trimethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyprop-1-en-1-yl)sulfanylsilane typically involves the reaction of 1-methoxyprop-1-ene with a thiol reagent in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of (1-Methoxyprop-1-en-1-yl)sulfanylsilane may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time ensures consistent product quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Methoxyprop-1-en-1-yl)sulfanylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(1-Methoxyprop-1-en-1-yl)sulfanylsilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the modification of biomolecules for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1-Methoxyprop-1-en-1-yl)sulfanylsilane involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the trimethylsilane moiety can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
(1-Methoxyprop-1-en-1-yl)sulfanylsilane can be compared with other similar compounds, such as:
(1-Methoxyprop-1-en-1-yl)thio(trimethyl)silane: Similar structure but with different substituents on the sulfur atom.
(1-Methoxyprop-1-en-1-yl)oxy(trimethyl)silane: Contains an oxygen atom instead of sulfur, leading to different chemical properties and reactivity.
(1-Methoxyprop-1-en-1-yl)amino(trimethyl)silane: Contains an amino group, which can significantly alter its reactivity and applications.
Propriétés
Numéro CAS |
71756-53-1 |
|---|---|
Formule moléculaire |
C7H16OSSi |
Poids moléculaire |
176.35 g/mol |
Nom IUPAC |
1-methoxyprop-1-enylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C7H16OSSi/c1-6-7(8-2)9-10(3,4)5/h6H,1-5H3 |
Clé InChI |
LYTBLIGQMCNAMI-UHFFFAOYSA-N |
SMILES canonique |
CC=C(OC)S[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



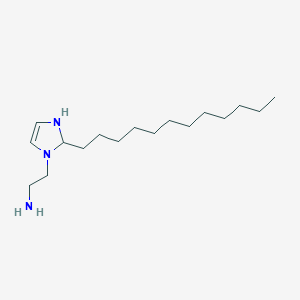
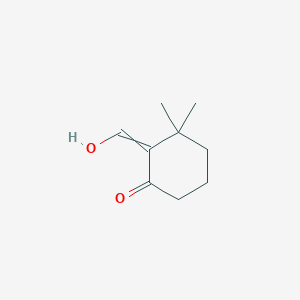

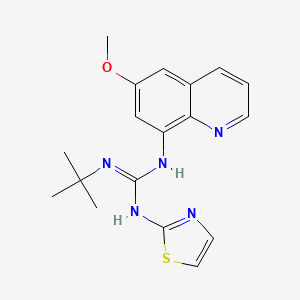

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)

